molecular formula C10H6BrF2NO2 B1459762 methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate CAS No. 1638763-46-8

methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate

Cat. No. B1459762
CAS RN: 1638763-46-8
M. Wt: 290.06 g/mol
InChI Key: MOUSARQORXOTFT-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 1638763-46-8 . It has a molecular weight of 290.06 . It is a solid at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of indole derivatives, including “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has been explored using novel methods .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 290.06 .

Scientific Research Applications

Pharmaceutical Research

Indole derivatives are widely recognized for their significance in drug discovery. They serve as key moieties in various therapeutic agents. For instance, reserpine, an indole alkaloid, is used for treating high blood pressure and severe agitation in mental disorders. Similarly, vinblastine is applied in cancer treatment, including Kaposi’s sarcoma and Hodgkin’s disease .

Agricultural Chemistry

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the degradation of tryptophan in higher plants. It indicates that indole derivatives could have applications in developing plant growth regulators or pesticides .

Chemical Synthesis

Indoles are pivotal in chemical synthesis, serving as precursors or intermediates in the synthesis of complex molecules. The Fischer indole synthesis is one example where indoles are synthesized for further chemical transformations .

Biological Research

Indole derivatives have diverse biological activities. Molecular docking studies of novel indolyl derivatives have been performed to explore their anti-HIV-1 potential .

Safety and Hazards

The safety information for “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” indicates that it has a GHS07 pictogram and a warning signal word . The precautionary statement P261 is associated with this compound .

Future Directions

The future directions for “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” and similar indole derivatives involve further exploration of their synthesis methods and investigation of their biological activities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Mechanism of Action

properties

IUPAC Name

methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)4-3-14-6-2-5(12)8(11)9(13)7(4)6/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSARQORXOTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C(=C21)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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